N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC16216188
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3NO2S |
|---|---|
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3 |
| Standard InChI Key | WJOACWBVNLISIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two aromatic rings connected by a sulfonamide bridge (–SO–NH–). The 4-methylphenyl group (CH–CH) is linked to the nitrogen atom, while the 4-(trifluoromethyl)benzenesulfonyl group (CH–CF–SO–) occupies the para position relative to the sulfonamide functionality. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.31 g/mol | |
| SMILES | CNCCC1=CC=C(C(F)(F)F)C=C1 | |
| InChIKey | PPXMHTWGFXWJNR-UHFFFAOYSA-N | |
| XLogP3 | 4.2 (estimated) |
Electronic and Steric Effects
The trifluoromethyl (–CF) group is strongly electron-withdrawing, polarizing the sulfonyl group and enhancing the compound’s acidity (pKa ~ 6–8 for analogous sulfonamides) . The 4-methyl substituent introduces steric hindrance, moderating nucleophilic attack at the nitrogen center. These features make the compound a candidate for selective binding in enzyme inhibition studies .
Synthesis and Manufacturing
Conventional Sulfonylation Route
The most direct synthesis involves reacting 4-methylaniline with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine):
This exothermic reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding >75% crude product after aqueous workup . Purification via recrystallization (ethanol/water) or column chromatography (SiO, hexane/ethyl acetate) enhances purity to >95% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl):
Infrared (IR) Spectroscopy
Key absorptions include:
-
1340 cm (asymmetric S=O stretch)
-
1165 cm (symmetric S=O stretch)
-
1130 cm (C–F stretch)
Applications in Pharmaceutical Research
Antibacterial Activity
Fluorinated sulfonamides exhibit broad-spectrum antibacterial effects. In vitro assays against E. coli and S. aureus revealed MIC values of 32–64 μg/mL, comparable to first-generation sulfa drugs . Resistance mechanisms (e.g., dihydropteroate synthase mutations) likely limit efficacy, necessitating structural optimization.
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